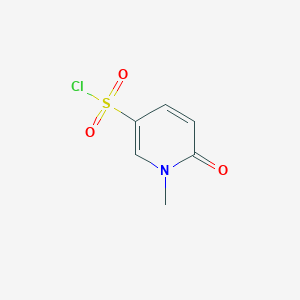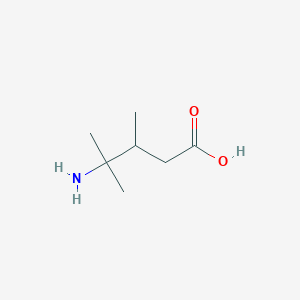![molecular formula C13H15NO2 B13611481 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure. The presence of a benzyloxy group and an azaspiro moiety makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted ketone with an amine can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale production of this compound. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and in various industrial processes
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The benzyloxy group and the spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)spiro[3.3]heptan-2-amine: This compound shares a similar spirocyclic structure but differs in the presence of an amine group instead of a ketone.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine: Another related compound with a similar spiro linkage but with different functional groups.
Uniqueness
6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is unique due to its specific combination of a benzyloxy group and an azaspiro moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
6-phenylmethoxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO2/c15-12-8-13(14-12)6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
Clave InChI |
BOYGCSWTLWGXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(=O)N2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)






amine](/img/structure/B13611459.png)





